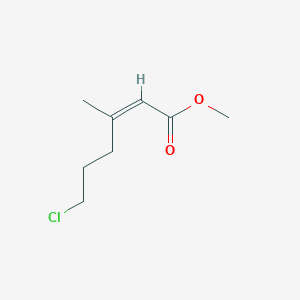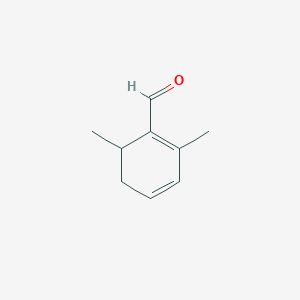
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at positions 2 and 6, and an aldehyde group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent functionalization steps introduce the aldehyde group and the methyl substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by selective oxidation and methylation processes. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2,6-Dimethylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: Formation of 2,6-Dimethylcyclohexa-1,3-diene-1-methanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the aldehyde group.
3,6-Dioxocyclohexa-1,4-diene-1-carbaldehyde: Contains additional oxygen atoms, leading to different reactivity.
1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-: Features an extra methyl group, affecting its chemical properties.
Uniqueness
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.
Properties
CAS No. |
88875-01-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2,6-dimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-8(2)9(7)6-10/h3-4,6,8H,5H2,1-2H3 |
InChI Key |
YOMHSJJYGIGWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(=C1C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)
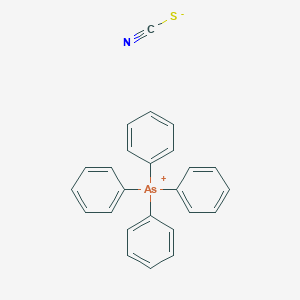

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
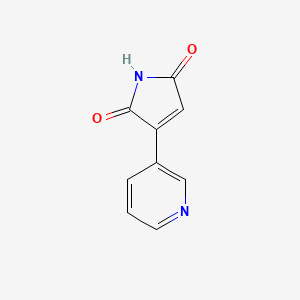
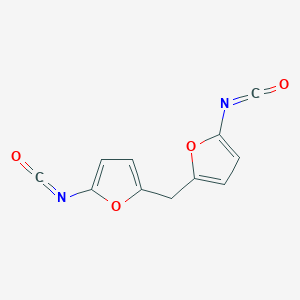

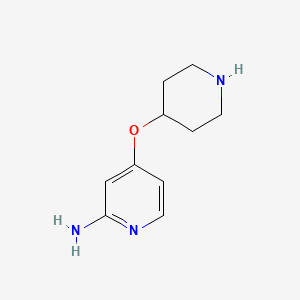
![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
